![molecular formula C9H8S B082666 5-Methylbenzo[b]thiophen CAS No. 14315-14-1](/img/structure/B82666.png)

5-Methylbenzo[b]thiophen

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Methylbenzo[b]thiophene derivatives has been explored through various methods. Efficient synthesis approaches include palladium-catalyzed cross-coupling reactions and the use of charge-transporting materials for further modification of compounds, demonstrating the versatility and adaptability of these molecules for different applications (Wu et al., 2013). Another study highlights the convenience and efficiency in synthesizing 2-methyl-5-nitrobenzo[b]thiophene, showcasing the molecule's potential as a building block for various organic assemblies (Migulin, 2016).

Molecular Structure Analysis

Molecular structure analysis of 5-Methylbenzo[b]thiophene derivatives reveals unique features such as "abnormal" bromination reaction selectivity due to a "non-planar" conjugated model. This selectivity is influenced by the special electron structure and the manner of electron delocalization, highlighting the complex interactions within the molecule and its derivatives (Wu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-Methylbenzo[b]thiophene derivatives include bromination, acetylation, and reduction, revealing the compound's reactivity and potential as a precursor for further chemical modifications. These reactions underscore the compound's utility in constructing various organic molecules and its role in developing materials with desirable properties (Migulin, 2016).

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

5-Methylbenzo[b]thiophen ist nützlich für substituiertes Thiophen in der Proteomikforschung . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Proteinstrukturen, -interaktionen und -funktionen auf Hochdurchsatz-Basis zu untersuchen .

Organische Chemie

This compound ist eine organoheterocyclische Verbindung . Es kann bei der Synthese anderer komplexer organischer Verbindungen verwendet werden. Seine einzigartige Struktur macht es zu einem wertvollen Baustein in der organischen Synthese .

Materialwissenschaft

Thiophenderivate, einschließlich this compound, werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren verwendet . Sie können schützende Schichten auf Metalloberflächen bilden, um Korrosion zu verhindern oder zu verlangsamen .

Organische Halbleiter

Thiophen-vermittelte Moleküle, einschließlich this compound, spielen eine wichtige Rolle für die Weiterentwicklung organischer Halbleiter . Organische Halbleiter werden in verschiedenen elektronischen Geräten eingesetzt, darunter organische Leuchtdioden (OLEDs) und organische Feldeffekttransistoren (OFETs) .

Pharmakologische Eigenschaften

Moleküle mit dem Thiophenringsystem, einschließlich this compound, zeigen viele pharmakologische Eigenschaften wie Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Eigenschaften . Diese Verbindungen könnten verwendet werden, um neue Medikamente zur Behandlung verschiedener Krankheiten zu entwickeln

Safety and Hazards

Wirkmechanismus

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, depending on their specific structures and targets .

Result of Action

As a thiophene derivative, it may exhibit a range of effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methylbenzo[b]thiophene . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with targets.

Eigenschaften

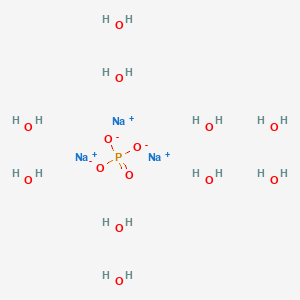

IUPAC Name |

5-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHZWDWNQFZIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074523 | |

| Record name | 5-Methylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14315-14-1 | |

| Record name | 5-Methylbenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzo(b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

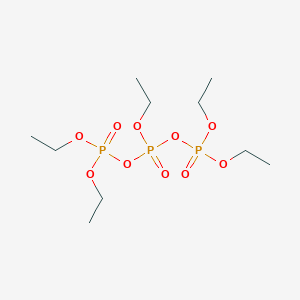

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

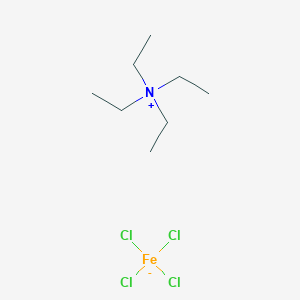

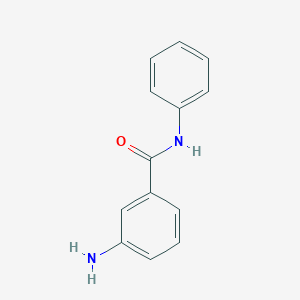

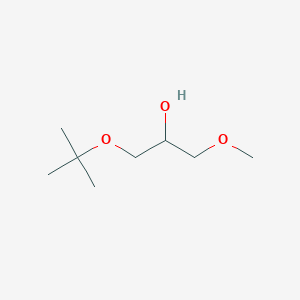

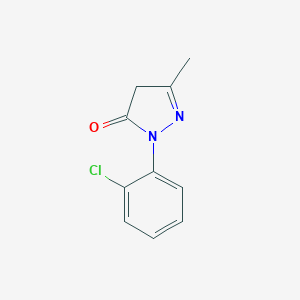

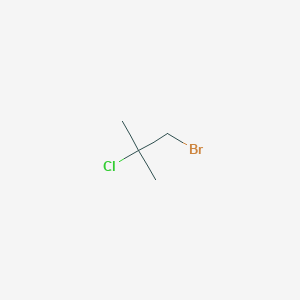

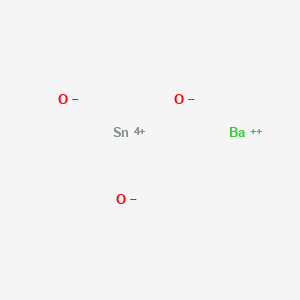

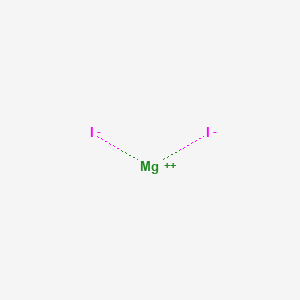

Feasible Synthetic Routes

Q & A

Q1: What influences the sorption behavior of 5-Methylbenzo[b]thiophene in soil environments?

A: Research indicates that the sorption of 5-Methylbenzo[b]thiophene, along with other S- and O-heterocyclic compounds like thiophene, benzothiophene, benzofuran, 2-methylbenzofuran, and 2,3-dimethylbenzofuran, is primarily governed by non-specific interactions with soil organic carbon (OC) []. This suggests that the organic matter content of soil plays a crucial role in its retention and mobility within the environment. Factors like ionic strength and inorganic chemical composition of the surrounding water seem to have a less significant effect on its sorption characteristics.

Q2: How does 5-Methylbenzo[b]thiophene behave in soil column studies, and what does this tell us about its environmental fate?

A: Soil column chromatography (SCC) studies were employed to investigate the sorption behavior of various heterocyclic compounds, including 5-Methylbenzo[b]thiophene []. These studies help in understanding the compound's transport and potential for groundwater contamination. The findings revealed that 5-Methylbenzo[b]thiophene's sorption was primarily influenced by its interaction with soil organic carbon, indicating that soils rich in organic matter might exhibit a higher capacity for retaining the compound. This information is crucial for predicting its leaching potential and the risk it might pose to groundwater resources.

Q3: Can 5-Methylbenzo[b]thiophene be used as a starting material for chemical synthesis?

A: Yes, 5-Methylbenzo[b]thiophene can be used as a building block in organic synthesis. For example, it can react with piperidine-2-carboxylic acid to form azomethine ylides []. These ylides are reactive intermediates that can undergo [3 + 2] cycloaddition reactions with various dipolarophiles (like acetylenic and ethylenic compounds) to produce a diverse range of spiropyrrolidines. This synthetic strategy highlights the versatility of 5-Methylbenzo[b]thiophene in constructing complex molecular architectures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)